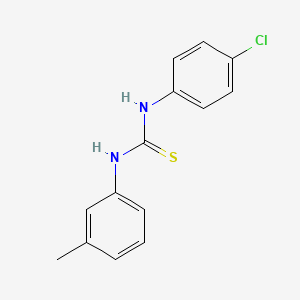![molecular formula C15H13N3O B5823526 [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile](/img/structure/B5823526.png)
[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile, also known as OPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. OPN is a versatile compound that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile is not fully understood, but it is thought to interact with proteins and enzymes in the body, altering their activity and function. [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile has been shown to bind to a range of proteins, including enzymes involved in metabolic pathways, and may act as an inhibitor or activator of these proteins depending on the specific context.
Biochemical and Physiological Effects:
[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile has been shown to exhibit a range of biochemical and physiological effects, including the modulation of enzyme activity, the inhibition of cancer cell growth, and the regulation of immune system function. These effects are thought to be mediated through the compound's interaction with various proteins and enzymes in the body.
实验室实验的优点和局限性
One of the main advantages of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile is its versatility and ease of synthesis, which makes it a valuable tool for researchers in various fields. However, the compound's mechanism of action is not fully understood, and its effects may vary depending on the specific context. Additionally, the compound's potential toxicity and side effects have not been fully characterized, which may limit its use in certain applications.
未来方向
There are several future directions for research involving [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile. One area of interest is the development of new fluorescent probes based on the compound's structure, which could be used for imaging studies in living cells and tissues. Another direction is the use of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile as a scaffold for drug design, with the potential to develop new therapies for a range of diseases. Additionally, further studies are needed to fully characterize the compound's mechanism of action and potential side effects, which could inform its use in future research applications.
合成方法
The synthesis of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile involves the reaction of malononitrile and ethyl phenylpyruvate in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to yield the final compound. The synthesis of [1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile is relatively straightforward and can be performed using standard laboratory equipment.
科学研究应用
[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]malononitrile has been used in a variety of scientific research applications, including as a fluorescent probe for imaging studies, as a molecular scaffold for drug design, and as a tool for studying protein-protein interactions. Its unique chemical structure and properties make it an attractive candidate for use in a range of research applications.
属性
IUPAC Name |
2-(1-phenacylpyrrolidin-2-ylidene)propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-9-13(10-17)14-7-4-8-18(14)11-15(19)12-5-2-1-3-6-12/h1-3,5-6H,4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOZKONQZIMBFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)N(C1)CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![2-{[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5823460.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)




![4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)
![N-[2-(butyrylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5823502.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)


![4-{N-[4-(2-pyridinyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5823549.png)
